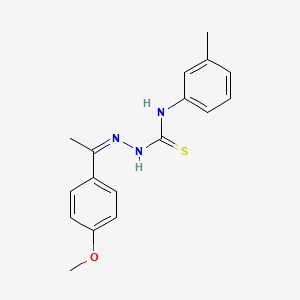
1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone
Descripción general
Descripción
1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone (MEC) is a thiosemicarbazone derivative that has been synthesized and studied for its potential application in scientific research. Thiosemicarbazones are known for their diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties. MEC has shown promising results in various studies, making it a potential candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and survival. 1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has been shown to inhibit ribonucleotide reductase, an enzyme involved in DNA synthesis, and induce cell cycle arrest and apoptosis in cancer cells. In infectious diseases, 1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has been shown to inhibit viral replication by targeting viral RNA polymerase.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune response. 1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has also been shown to have anti-inflammatory properties and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone in lab experiments is its diverse biological activities, making it a potential candidate for various research fields. 1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone is also relatively easy to synthesize and purify, making it widely accessible. However, one limitation of using 1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone in lab experiments is the lack of understanding of its mechanism of action, which may hinder its potential application in clinical settings.
Direcciones Futuras
There are several future directions for 1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone research, including further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential application in clinical settings. 1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone may also be studied in combination with other compounds to enhance its biological activity and reduce potential side effects. Additionally, 1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone may be studied for its potential application in other research fields, such as inflammation and autoimmune disorders.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has been studied for its potential application in various scientific research fields, including cancer research, infectious diseases, and neurodegenerative disorders. In cancer research, 1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In infectious diseases, 1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has been studied for its antiviral activity against various viruses, including HIV and hepatitis C virus. In neurodegenerative disorders, 1-(4-methoxyphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
1-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-3-(3-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12-5-4-6-15(11-12)18-17(22)20-19-13(2)14-7-9-16(21-3)10-8-14/h4-11H,1-3H3,(H2,18,20,22)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMRAUKPQHPKRB-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=C(C)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C(/C)\C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-3-(3-methylphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




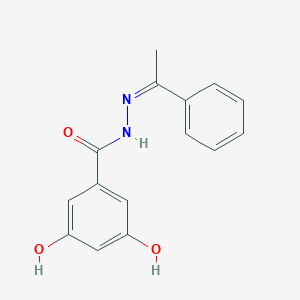
![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B3830337.png)
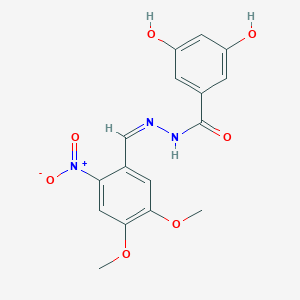

![N'-[4-(diethylamino)benzylidene]-4-ethoxybenzohydrazide](/img/structure/B3830354.png)

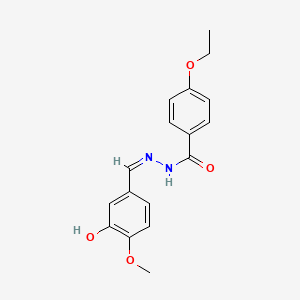

![3,4-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B3830384.png)
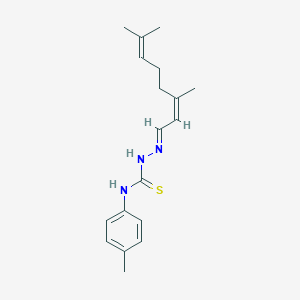
![N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B3830395.png)
![4-acetyl-3-(4-methoxyphenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B3830418.png)
![ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3830424.png)